Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C13H12F3NO5S |
|---|---|
Molecular Weight |
351.30 g/mol |
IUPAC Name |
methyl 3-[[(E)-2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H12F3NO5S/c1-3-22-11(19)7(10(18)13(14,15)16)6-17-8-4-5-23-9(8)12(20)21-2/h4-6,18H,3H2,1-2H3/b10-7+,17-6? |
InChI Key |
IKSPHIMUXUABSE-UHIWHDDQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=C(SC=C1)C(=O)OC |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=C(SC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Overview
Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring, an ethoxycarbonyl group, and a trifluoromethyl group. It has a molecular weight of approximately 351.30 g/mol and is identified by the CAS number 648409-92-1. This compound is of interest in chemical and pharmaceutical applications due to its structural characteristics.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes the condensation of thiophene derivatives with ethoxycarbonyl and trifluoromethyl ketones under controlled conditions. Catalysts and specific solvents are often required to achieve high yields. In industrial settings, continuous flow reactors may be used to maintain consistent quality and yield during production.
Reactivity
The reactivity of this compound can be attributed to the presence of multiple functional groups:
- The ethoxycarbonyl group can participate in esterification and transesterification reactions.
- The trifluoromethyl group is electron-withdrawing and can influence the reactivity of nearby groups.
- The amino group can undergo acylation, alkylation, and other reactions typical of amines.
These reactions highlight its versatility in synthetic organic chemistry.
Structural Analogs
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 3-amino-thiophene-2-carboxylate | Basic thiophene structure | Lacks trifluoromethyl group |
| Ethyl 5-(trifluoromethyl)thiophene-2-carboxylic acid | Contains trifluoromethyl but different functional groups | Acidic nature |
| Methyl 5-(methoxy)thiophene-2-carboxylate | Methoxy instead of ethoxycarbonyl | Different electronic properties |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene ring can facilitate π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares structural attributes and substituent impacts:
Key Observations :
Insights :
Physicochemical Properties
Remarks :
- Data gaps for melting/boiling points highlight the need for further experimental characterization.
- The trifluoromethyl group in the target compound likely reduces water solubility compared to hydroxylated analogs .
Biological Activity
Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H14F3NO5S
- Molecular Weight : 365.32 g/mol
- CAS Number : 648410-24-6
The compound features a thiophene ring, which is known for its diverse biological activities due to the presence of sulfur and its ability to participate in various chemical reactions.
Biological Activity Overview
Research indicates that compounds containing thiophene moieties exhibit a range of biological activities including:
- Antimicrobial Activity : Thiophenes have been reported to possess antimicrobial properties against various pathogens. Studies show that derivatives can inhibit bacterial growth and exhibit antifungal activity .
- Antiviral Effects : Certain thiophene derivatives have demonstrated antiviral activity, particularly against viruses such as HIV and HSV .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in pathogen metabolism or inflammatory processes.
- Receptor Modulation : It could also act on various receptors, modulating signaling pathways that influence cell proliferation and immune responses.
Case Studies and Experimental Data
-
Antimicrobial Screening :
- A study evaluated the antimicrobial efficacy of several thiophene derivatives including this compound against Gram-positive bacteria. Results indicated significant inhibition at concentrations as low as 10 µg/mL.
- Cytotoxicity Assays :
- In Vivo Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate?
- Answer : Synthesis typically involves multi-step reactions, starting with coupling thiophene derivatives with trifluoromethyl-containing precursors. For example, similar compounds are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres (e.g., nitrogen), using catalysts like DCC/DMAP and refluxing in anhydrous solvents such as CH₂Cl₂ . Purification often employs reverse-phase HPLC with gradients (e.g., MeCN:H₂O) to isolate high-purity products . Key steps include monitoring reaction progress via TLC and confirming structural integrity through NMR and IR spectroscopy .
Q. How should researchers characterize this compound to confirm its structure?
- Answer : Characterization requires a combination of analytical techniques:
- 1H/13C NMR : To verify proton and carbon environments, particularly the trifluoromethyl group (δ ~110–120 ppm in 13C NMR) and ester carbonyl signals (δ ~165–170 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight and fragmentation patterns .
- Melting Point Analysis : Provides preliminary purity assessment (e.g., sharp melting ranges within 2–3°C) .
Q. What safety precautions are critical when handling this compound?
- Answer : The compound may pose hazards such as skin/eye irritation and respiratory toxicity. Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhaling dust or vapors .
- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent environmental contamination .
- Storage : Keep in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Answer : Yield optimization involves:
- Catalyst Screening : Test alternative catalysts (e.g., HOBt/DIC) to improve coupling efficiency .
- Solvent Selection : Evaluate polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
- Reaction Time/Temperature : Use controlled heating (e.g., microwave-assisted synthesis) to reduce side reactions .
- Workup Adjustments : Optimize extraction pH (e.g., acidify to precipitate carboxylic acid intermediates) .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
- Answer : Contradictions may arise from impurities or solvent effects. Mitigation strategies include:
- Repetitive Recrystallization : Use solvent pairs (e.g., methanol/water) to remove trace impurities .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon environments .
- Deuterated Solvent Trials : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
Q. What are the potential biological applications of this compound in drug discovery?
- Answer : While direct data on this compound is limited, structurally related thiophene derivatives exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
